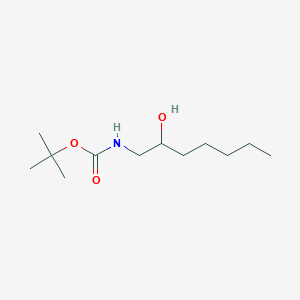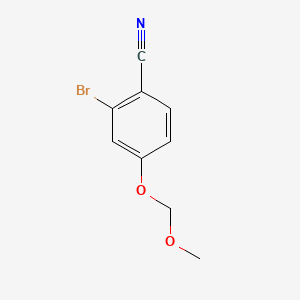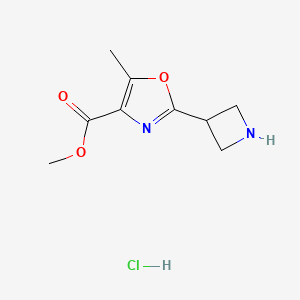
tert-Butyl(2-hydroxyheptyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(2-hydroxyheptyl)carbamate is a chemical compound with the molecular formula C11H23NO3. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is characterized by its tert-butyl group attached to the carbamate moiety, which provides stability and resistance to various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(2-hydroxyheptyl)carbamate can be synthesized through the reaction of di-tert-butyl dicarbonate with 2-aminoheptanol. The reaction typically involves the use of a base such as sodium bicarbonate to neutralize the by-products and facilitate the formation of the carbamate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(2-hydroxyheptyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: The major product is a ketone or aldehyde.
Reduction: The major product is a primary or secondary amine.
Substitution: The major products are various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl(2-hydroxyheptyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the development of prodrugs that release active compounds in the body.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl(2-hydroxyheptyl)carbamate involves the stabilization of amine groups through the formation of a carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The tert-butyl group provides steric hindrance, preventing the carbamate from undergoing hydrolysis under mild conditions. The compound can be deprotected under acidic conditions to release the free amine.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-(7-hydroxyheptyl)carbamate
- tert-Butyl carbamate
Uniqueness
tert-Butyl(2-hydroxyheptyl)carbamate is unique due to its specific structure, which combines a long hydrocarbon chain with a hydroxyl group and a carbamate moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in organic synthesis and material science.
Properties
Molecular Formula |
C12H25NO3 |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
tert-butyl N-(2-hydroxyheptyl)carbamate |
InChI |
InChI=1S/C12H25NO3/c1-5-6-7-8-10(14)9-13-11(15)16-12(2,3)4/h10,14H,5-9H2,1-4H3,(H,13,15) |
InChI Key |
LYQGVSZYNFXYNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(propan-2-yl)piperidin-4-yl]-2-(pyridin-3-yl)quinazolin-4-amine](/img/structure/B13577245.png)

![2-{[3-(Trifluoromethyl)phenyl]methyl}-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13577256.png)
![2-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene](/img/structure/B13577271.png)

![4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine](/img/structure/B13577288.png)
![6-Bromo-2-(difluoromethyl)benzo[b]thiophene](/img/structure/B13577290.png)




![4-chloro-1-methoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B13577305.png)


